molecular formula C9H8Cl2N2O B1303615 Propanehydrazonoyl chloride, N-(4-chlorophenyl)-2-oxo- CAS No. 18247-78-4

Propanehydrazonoyl chloride, N-(4-chlorophenyl)-2-oxo-

Cat. No.: B1303615
CAS No.: 18247-78-4
M. Wt: 231.08 g/mol
InChI Key: RJHCGGWBOWGPJS-UHFFFAOYSA-N
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Description

Propanehydrazonoyl chloride, N-(4-chlorophenyl)-2-oxo- is a chemical compound with the molecular formula C9H8Cl2N2O It is a member of the hydrazonoyl chloride family, which are known for their diverse reactivity and applications in organic synthesis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propanehydrazonoyl chloride, N-(4-chlorophenyl)-2-oxo- typically involves the reaction of 4-chlorobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then treated with oxalyl chloride to yield the final product. The reaction conditions generally require an inert atmosphere and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and minimize impurities. Industrial production would also involve rigorous quality control measures to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

Propanehydrazonoyl chloride, N-(4-chlorophenyl)-2-oxo- undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the hydrazonoyl chloride group.

    Condensation Reactions: It can react with amines and other nucleophiles to form hydrazone derivatives.

    Cyclization Reactions: It can undergo cyclization to form heterocyclic compounds.

Common Reagents and Conditions

Common reagents used in reactions with this compound include amines, alcohols, and other nucleophiles. Reaction conditions typically involve solvents such as dichloromethane or tetrahydrofuran, and may require catalysts or specific temperature controls to drive the reactions to completion.

Major Products Formed

The major products formed from reactions involving Propanehydrazonoyl chloride, N-(4-chlorophenyl)-2-oxo- include various hydrazone derivatives and heterocyclic compounds. These products are often of interest for their potential biological activities and applications in materials science.

Scientific Research Applications

Propanehydrazonoyl chloride, N-(4-chlorophenyl)-2-oxo- has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential antiviral and anticancer activities.

    Materials Science: It is used in the development of new materials with unique properties, such as polymers and nanomaterials.

    Biological Research: It is used in the study of enzyme inhibitors and other biologically active molecules.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Propanehydrazonoyl chloride, N-(4-chlorophenyl)-2-oxo- include:

  • N-(2,4-dichlorophenyl)-2-oxopropanehydrazonoyl chloride
  • 2-chlorophenyl-N-(4-chlorophenyl)carbamate
  • S-(4-chlorophenyl) N-(3,4-dichlorophenyl)thiocarbamate

Uniqueness

What sets Propanehydrazonoyl chloride, N-(4-chlorophenyl)-2-oxo- apart from similar compounds is its specific reactivity and the unique properties of its derivatives. The presence of the 4-chlorophenyl group and the hydrazonoyl chloride moiety confer distinct chemical and biological properties, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

N-(4-chlorophenyl)-2-oxopropanehydrazonoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Cl2N2O/c1-6(14)9(11)13-12-8-4-2-7(10)3-5-8/h2-5,12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJHCGGWBOWGPJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(=NNC1=CC=C(C=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50377951
Record name Propanehydrazonoyl chloride, N-(4-chlorophenyl)-2-oxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50377951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18247-78-4
Record name Propanehydrazonoyl chloride, N-(4-chlorophenyl)-2-oxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50377951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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